molecular formula C11H11Cl3IN3OS B15077808 N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B15077808
M. Wt: 466.6 g/mol
InChI Key: XACVFCCTFAJMHO-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide is a complex organic compound that features a unique combination of trichloro, iodoanilino, and carbothioyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide typically involves multiple steps:

    Formation of the Trichloro Intermediate: The initial step involves the chlorination of an appropriate precursor to introduce the trichloro group.

    Introduction of the Iodoanilino Group: This step involves the reaction of the trichloro intermediate with 4-iodoaniline under controlled conditions to form the iodoanilino derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The trichloro and iodoanilino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Material Science: Its unique functional groups make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies involving enzyme inhibition or protein binding due to its complex structure.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trichloro and iodoanilino groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The carbothioyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)acetamide
  • N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)acetamide
  • N-(2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethyl)acetamide

Uniqueness

N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of trichloro, iodoanilino, and carbothioyl groups provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H11Cl3IN3OS

Molecular Weight

466.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-iodophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H11Cl3IN3OS/c1-6(19)16-9(11(12,13)14)18-10(20)17-8-4-2-7(15)3-5-8/h2-5,9H,1H3,(H,16,19)(H2,17,18,20)

InChI Key

XACVFCCTFAJMHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)I

Origin of Product

United States

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